Trandolaprilat

Lipophilicity Tissue Penetration ACE Inhibitor

Trandolaprilat (CAS 87679-71-8) is the active diacid metabolite of trandolapril with sub-nanomolar ACE inhibition (IC50 0.57 nM) and one of the longest durations among ACE inhibitor metabolites. Its high lipophilicity (log kw7.4 = 1.487) ensures superior tissue penetration for enzyme occupancy studies in vascular, renal, and cardiac tissues. An essential reference standard for LC-MS/MS method validation due to unique chromatographic properties. Its distinct bradykinin/angiotensin I selectivity supports mechanistic dissection of ACE inhibitor pharmacology. Order ≥98% purity for reproducible results.

Molecular Formula C22H30N2O5
Molecular Weight 402.5 g/mol
CAS No. 87679-71-8
Cat. No. B1681354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrandolaprilat
CAS87679-71-8
Synonyms1-(2-((1-carboxy-3-phenylpropyl)amino)-1-oxopropyl)octahydro-1H-indole-2-carboxylic acid
RU 44 403
RU 44403
RU-44403
trandolaprilat
trandolaprilat, (2S-(1(R*(R*)),2alpha,3abeta,7abeta))-isomer
trandolaprilat, (2S-(1(S*(R*)),2alpha,3aalpha,7abeta))-isomer
trandolaprilat, (2S-(1R*(R*)),2alpha,3aalpha,7abeta)-isomer
trandolaprilate
Molecular FormulaC22H30N2O5
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(C(=O)N1C2CCCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C22H30N2O5/c1-14(23-17(21(26)27)12-11-15-7-3-2-4-8-15)20(25)24-18-10-6-5-9-16(18)13-19(24)22(28)29/h2-4,7-8,14,16-19,23H,5-6,9-13H2,1H3,(H,26,27)(H,28,29)/t14-,16+,17-,18-,19-/m0/s1
InChIKeyAHYHTSYNOHNUSH-HXFGRODQSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Understanding Trandolaprilat (CAS 87679-71-8): The Active Diacid Metabolite Driving Trandolapril's Long-Acting ACE Inhibition


Trandolaprilat (CAS 87679-71-8) is the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor prodrug trandolapril [1]. It belongs to the class of nonsulfhydryl ACE inhibitors and exerts its pharmacological effect by inhibiting the conversion of angiotensin I to angiotensin II. Trandolaprilat demonstrates a particularly high affinity for ACE, contributing to a slow dissociation rate and one of the longest durations of action among ACE inhibitor active metabolites [2].

Why Trandolaprilat Cannot Be Simply Replaced by Other ACE Inhibitor Metabolites


While several ACE inhibitor metabolites (e.g., enalaprilat, lisinopril, ramiprilat) share a common mechanism, critical physicochemical and pharmacodynamic differences preclude direct substitution. The lipophilicity of trandolaprilat is markedly higher than that of many counterparts, a property directly linked to its enhanced tissue penetration and prolonged duration of action [1]. Furthermore, in vitro studies demonstrate significant variation in potency for ACE inhibition across tissues and selectivity for bradykinin binding sites [2]. These quantitative differences in potency, lipophilicity, and binding kinetics translate to distinct in vivo pharmacodynamic profiles that impact dosing frequency and therapeutic durability.

Quantitative Differentiation of Trandolaprilat Against Key ACE Inhibitor Comparators


Comparative Lipophilicity: Trandolaprilat Exhibits a >10-Fold Higher Log kw7.4 than Enalaprilat

In a direct head-to-head comparison using reverse-phase high-performance liquid chromatography (RP-HPLC) at physiological pH (7.4), trandolaprilat demonstrated significantly higher lipophilicity than enalaprilat [1].

Lipophilicity Tissue Penetration ACE Inhibitor

Enhanced In Vitro ACE Inhibitory Potency: Trandolaprilat is 3- to 5-Fold More Active than Enalaprilat

When tested in vitro on various tissues, the ACE inhibitory activity of trandolaprilat was consistently higher than that of enalaprilat [1].

ACE Inhibition Potency In Vitro Pharmacology

High Binding Affinity for Human Somatic ACE: Trandolaprilat's IC50 (0.57 nM) Ranks Among the Most Potent

In single displacement binding assays measuring affinity for human somatic ACE (hsACE), trandolaprilat exhibited an IC50 value of 0.57 nM, ranking it second in potency only to quinaprilat among a panel of five key ACE inhibitor metabolites [1].

Binding Affinity hsACE Enzyme Kinetics

Prolonged Pharmacodynamic Half-Life: Trandolaprilat Exhibits a 24-Hour Effective Accumulation Half-Life

Trandolaprilat is characterized by a long effective plasma half-life of accumulation at steady state, reported as approximately 24 hours [1]. This is significantly longer than the half-life of its parent prodrug trandolapril (approximately 6 hours) and many other ACE inhibitor active metabolites [2].

Pharmacokinetics Half-Life Sustained Inhibition

High-Affinity Tissue Binding: Trandolaprilat Displays Sub-Nanomolar Kd for Lung and Kidney ACE

Radioligand binding studies using 3H-Trandolaprilate demonstrate saturable, high-affinity binding to ACE in rat lung and kidney membranes [1].

Tissue Binding Receptor Affinity Ex Vivo Pharmacology

Unique Prodrug Activity: Trandolapril Exhibits Direct ACE Inhibitory Effect Unlike Enalapril

While trandolaprilat is the primary active metabolite, the prodrug trandolapril itself possesses direct ACE inhibitory activity, a feature not observed with the comparator prodrug enalapril [1].

Prodrug Pharmacology Direct Inhibition Tissue ACE

High-Impact Research and Industrial Applications for Trandolaprilat (CAS 87679-71-8)


In Vitro ACE Inhibition Assays Requiring High Potency and Defined Binding Kinetics

Trandolaprilat's established IC50 of 0.57 nM for human somatic ACE makes it an ideal reference compound for high-sensitivity enzyme inhibition assays and binding displacement studies [1]. Its well-characterized affinity allows for precise quantification of ACE activity and screening of novel inhibitors against a high-potency benchmark.

Ex Vivo and In Vivo Models of Sustained Tissue ACE Inhibition

Given its high lipophilicity (log kw7.4 = 1.487) and sub-nanomolar Kd values for tissue ACE [2], trandolaprilat is the preferred agent for preclinical studies investigating the relationship between tissue penetration, enzyme occupancy, and prolonged pharmacodynamic effects in vascular, renal, and cardiac tissues [3].

Analytical Method Development and Bioanalytical Studies

As the active metabolite monitored in pharmacokinetic studies of trandolapril, trandolaprilat is a critical analytical standard for LC-MS/MS method development and validation [4]. Its unique chromatographic properties, derived from its high lipophilicity, necessitate its use as a specific reference material for quantifying drug levels in plasma and tissue matrices.

Studies Differentiating ACE Inhibitor Pharmacology via Bradykinin Selectivity

Trandolaprilat exhibits a distinct selectivity profile for bradykinin versus angiotensin I binding sites on hsACE [5]. This property is essential for research aimed at dissecting the relative contributions of angiotensin II suppression and bradykinin potentiation to the therapeutic effects and adverse event profiles of ACE inhibitors.

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